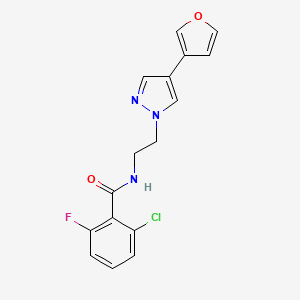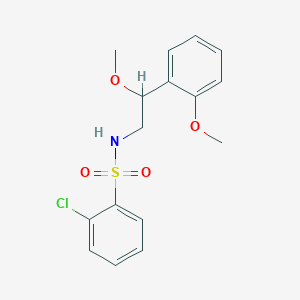
N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of benzyl bromide with 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular membranes, affecting their permeability and function. These interactions can lead to antimicrobial and antifungal effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: These compounds share a similar imidazole ring structure and exhibit comparable biological activities.
Thioacetamide derivatives: Compounds with a thioacetamide group also show similar chemical reactivity and applications.
Uniqueness
N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both the benzyl and cyclopentyl groups, which can enhance its biological activity and specificity. The combination of these functional groups provides a distinct chemical profile that differentiates it from other imidazole and thioacetamide derivatives.
Propiedades
IUPAC Name |
N-benzyl-2-(1-cyclopentylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-16(19-12-14-6-2-1-3-7-14)13-22-17-18-10-11-20(17)15-8-4-5-9-15/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDZUJKQAQZLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN=C2SCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2861646.png)
![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)
![3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2861648.png)


![N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B2861653.png)

![4-cyclopropylidene-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2861660.png)
![N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2861661.png)
![2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2861664.png)

![[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2861667.png)


